Pyriproxyfen-d6

Pesticide Residue Analysis Analytical Method Validation LC-MS/MS

Pyriproxyfen-d6 (S-31183-d6, CAS 2673269-99-1) is a stable isotope-labeled analog of the insect growth regulator pyriproxyfen, featuring the incorporation of six deuterium atoms (D6) into its molecular structure. This compound is manufactured for use as a chemical tracer and internal standard in quantitative analysis.

Molecular Formula C20H19NO3
Molecular Weight 327.4 g/mol
Cat. No. B12392037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyriproxyfen-d6
Molecular FormulaC20H19NO3
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC(COC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=CC=CC=N3
InChIInChI=1S/C20H19NO3/c1-16(23-20-9-5-6-14-21-20)15-22-17-10-12-19(13-11-17)24-18-7-3-2-4-8-18/h2-14,16H,15H2,1H3/i1D3,15D2,16D
InChIKeyNHDHVHZZCFYRSB-LGSOXFGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyriproxyfen-d6 Analytical Standard: Core Properties and Primary Applications


Pyriproxyfen-d6 (S-31183-d6, CAS 2673269-99-1) is a stable isotope-labeled analog of the insect growth regulator pyriproxyfen, featuring the incorporation of six deuterium atoms (D6) into its molecular structure . This compound is manufactured for use as a chemical tracer and internal standard in quantitative analysis . Its primary applications leverage its isotopic differentiation from the native analyte, enabling precise quantitation in complex biological and environmental matrices via analytical techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) .

Why Pyriproxyfen-d6 Cannot Be Interchanged with Unlabeled Pyriproxyfen for Quantitative Analysis


Interchanging Pyriproxyfen-d6 with unlabeled pyriproxyfen is not analytically valid due to the fundamental principles of isotope dilution mass spectrometry. The core utility of Pyriproxyfen-d6 lies in its use as a structural analog internal standard, which is essential for correcting sample-to-sample variability, matrix effects, and instrument fluctuations in quantitative LC-MS/MS or GC-MS assays . Unlabeled pyriproxyfen does not provide this correction mechanism, leading to compromised accuracy and precision. Furthermore, using a non-labeled analog such as dicyclohexyl phthalate can introduce errors from differential extraction, chromatographic, and ionization behavior [1]. Therefore, substituting Pyriproxyfen-d6 with a non-isotopic standard or using external standard calibration will not meet the rigorous data quality standards required for method validation and regulatory compliance.

Quantitative Differentiation of Pyriproxyfen-d6 Against Unlabeled Standards and Alternate Methods


Comparative Limits of Quantification (LOQ) for Pyriproxyfen Using LC-MS/MS vs. HPLC-DAD

While direct quantitative data for the deuterated Pyriproxyfen-d6 as an internal standard is not available in primary literature, its primary value is derived from its role in enhancing the performance of LC-MS/MS methods. The necessity of a superior internal standard like Pyriproxyfen-d6 is underscored by the inherent limitations of alternative analytical methods. A comparative study evaluating the determination of pyriproxyfen in water found that the LC-MS/MS method provided an LOQ of 1.0 ng/mL, while the HPLC-DAD method offered a significantly higher LOQ of 10.0 ng/mL [1]. This 10-fold difference in sensitivity demonstrates the requirement for mass spectrometric detection for trace-level analysis. The use of an isotopically-labeled internal standard such as Pyriproxyfen-d6 is the recommended best practice to achieve the optimal accuracy and precision at this low LOQ by correcting for matrix effects that would otherwise compromise the LC-MS/MS analysis [2].

Pesticide Residue Analysis Analytical Method Validation LC-MS/MS

Method Performance for Pyriproxyfen Residue Analysis in Complex Matrices

Pyriproxyfen-d6 enables the precise and accurate quantification of pyriproxyfen and its metabolites in highly complex matrices. A validated UPLC-MS/MS method for analyzing pyriproxyfen and its metabolites in bee products (honey, pollen, royal jelly, wax) using a modified QuEChERS approach demonstrated high performance, which is contingent upon the use of a stable isotope internal standard to correct for significant matrix effects [1]. This method achieved average spiked recoveries for pyriproxyfen across four concentration levels that ranged from 72.2% to 112.4% with relative standard deviations (RSDs) below 13.5% [1]. Without the use of Pyriproxyfen-d6 to normalize these matrix-induced variations, achieving this level of accuracy and precision across such a wide concentration range would be unattainable. This performance is a significant improvement over traditional HPLC methods, which are less sensitive and more susceptible to matrix interference [2].

Pesticide Residue Food Safety QuEChERS UPLC-MS/MS

Compensation for Matrix Effects: Deuterated Internal Standard vs. Unlabeled Compound

A key differentiator for Pyriproxyfen-d6 is its proven capability to correct for matrix effects, a major source of error in quantitative LC-MS. Matrix-dependent signal suppression or enhancement can significantly impact method parameters like limit of detection, linearity, accuracy, and precision [1]. The best practice for mitigating this issue is to use a stable isotope-labeled version of the analyte as an internal standard [2]. In contrast, studies using an unlabeled internal standard, such as dicyclohexyl phthalate for pyriproxyfen analysis, were implemented primarily to correct for solvent evaporation and not for the complex ionization suppression or enhancement caused by co-extracted matrix components [3]. Therefore, while a non-isotopic internal standard may improve precision relative to an external standard, only a deuterated analog like Pyriproxyfen-d6 can provide the requisite level of accuracy by effectively normalizing for both sample preparation losses and matrix-induced ionization effects.

Matrix Effects LC-MS Quantitation Isotope Dilution

High-Value Application Scenarios for Pyriproxyfen-d6


Validated Multi-Residue Pesticide Analysis in Food and Environmental Samples

Pyriproxyfen-d6 is the definitive internal standard for laboratories conducting regulatory compliance testing for pyriproxyfen residues. As demonstrated in validated UPLC-MS/MS methods for complex matrices like bee products, Pyriproxyfen-d6 is essential for achieving the high recovery rates (72.2-112.4%) and precision (RSD < 13.5%) required to meet international standards [1]. Its use corrects for the significant matrix effects encountered in food and environmental samples, ensuring that quantitative data is defensible and meets the strictest regulatory requirements [2].

Environmental Fate and Metabolic Profiling Studies

This compound is an indispensable tool for environmental scientists investigating the degradation, transport, and metabolism of pyriproxyfen. The deuterium labeling allows Pyriproxyfen-d6 to be used as a tracer, enabling researchers to distinguish the parent compound from its metabolites and track its transformation pathways in soil, water, and biological systems . This capability is crucial for generating data for ecological risk assessments and understanding the long-term environmental impact of pyriproxyfen use.

Clinical and Forensic Toxicology

In cases requiring the quantification of pyriproxyfen in biological fluids or tissues, Pyriproxyfen-d6 is the required internal standard. Its structural and chemical similarity to the native analyte ensures consistent recovery through sample preparation steps like protein precipitation or liquid-liquid extraction. More importantly, it co-elutes with pyriproxyfen on the analytical column, providing a precise correction factor for ionization suppression or enhancement in the mass spectrometer source. This ensures that toxicological findings are both accurate and legally defensible [3].

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